

The Architectural Significance of Spiro[2.4]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

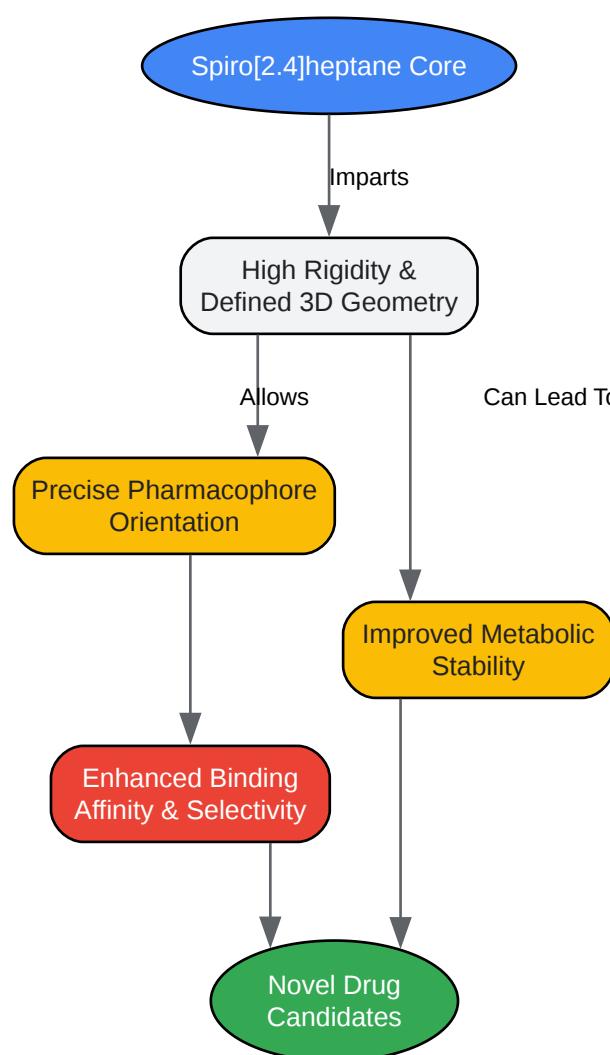
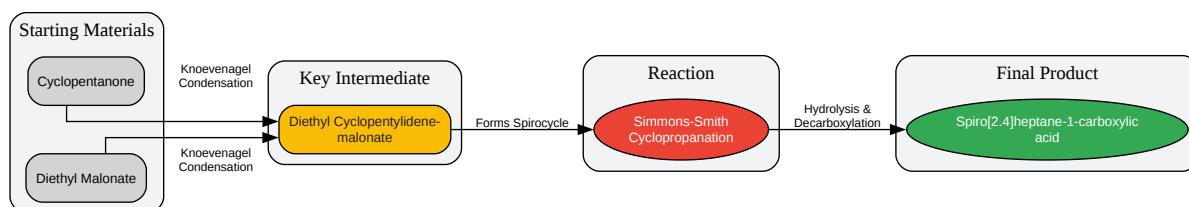
Compound of Interest

Compound Name: Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570

[Get Quote](#)

Spiro[2.4]heptane-1-carboxylic acid is a saturated spirocyclic compound featuring a cyclopentane ring and a cyclopropane ring that share a single quaternary carbon atom.^[1] This structural motif, identified by the CAS number 17202-94-7, possesses the molecular formula C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .^{[2][3]} The fusion of two distinct ring systems imparts a high degree of conformational rigidity, a trait highly sought after in rational drug design.



The inherent strain of the cyclopropane ring and the defined three-dimensional arrangement of the cyclopentane ring create a fixed, non-planar scaffold. This rigidity is crucial for designing molecules with high potency and selectivity, as it minimizes the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of pharmacophoric groups.^[4]

Stereochemistry: The Key to Biological Specificity

The structure of **Spiro[2.4]heptane-1-carboxylic acid** possesses two chiral centers: the spiro carbon atom and the carbon atom bearing the carboxylic acid group. This gives rise to the existence of multiple stereoisomers. The relative orientation of the substituents on these stereocenters can dramatically influence a molecule's biological activity, pharmacokinetic profile, and toxicity. The ability to synthesize and isolate specific, enantiopure isomers is therefore of paramount importance in the development of novel therapeutics.

Synthesis and Methodologies: A Practical Approach

The construction of the spiro[2.4]heptane framework is a key challenge in the synthesis of this molecule. A logical and frequently employed strategy involves the cyclopropanation of a suitable exocyclic olefin precursor. The following workflow illustrates a common synthetic pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Spiroheptane - Wikipedia [en.wikipedia.org]
- 2. Spiro(2.4)heptane-1-carboxylic Acid | C₈H₁₂O₂ | CID 10057580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [The Architectural Significance of Spiro[2.4]heptane-1-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100570#spiro-2-4-heptane-1-carboxylic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com